Cas no 1858240-08-0 (2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acid)

2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acid is a sulfonamide-based organic compound featuring a methoxyphenyl and methylsulfonyl substituent on an aminobutanoic acid backbone. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The methoxy group enhances solubility and electronic properties, while the sulfonamide moiety offers versatility for further functionalization. Its well-defined molecular architecture makes it suitable for research in drug discovery, enzyme inhibition studies, and peptidomimetic design. The compound’s stability under standard conditions ensures reliable handling in synthetic workflows. Its precise structural attributes facilitate targeted modifications for specialized applications in pharmaceutical development.
2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acid structure
1858240-08-0 structure
商品名:2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acid
CAS番号:1858240-08-0
MF:C12H17NO5S
メガワット:287.332082509995
CID:4709112

2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
    • butanoic acid, 2-[(3-methoxyphenyl)(methylsulfonyl)amino]-
    • 2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acid
    • インチ: 1S/C12H17NO5S/c1-4-11(12(14)15)13(19(3,16)17)9-6-5-7-10(8-9)18-2/h5-8,11H,4H2,1-3H3,(H,14,15)
    • InChIKey: HCYBEWZIHNVOGF-UHFFFAOYSA-N
    • ほほえんだ: S(C)(N(C1C=CC=C(C=1)OC)C(C(=O)O)CC)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 403
  • トポロジー分子極性表面積: 92.3

2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI41656-1g
2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
1858240-08-0 >95%
1g
$405.00 2024-04-20
TRC
M137410-1000mg
2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
1858240-08-0
1g
$ 390.00 2022-06-04
TRC
M137410-2000mg
2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
1858240-08-0
2g
$ 615.00 2022-06-04
A2B Chem LLC
AI41656-10g
2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
1858240-08-0 >95%
10g
$884.00 2024-04-20
A2B Chem LLC
AI41656-500mg
2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
1858240-08-0 >95%
500mg
$384.00 2024-04-20
A2B Chem LLC
AI41656-25g
2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
1858240-08-0 >95%
25g
$1516.00 2024-04-20
TRC
M137410-500mg
2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
1858240-08-0
500mg
$ 235.00 2022-06-04
A2B Chem LLC
AI41656-5g
2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
1858240-08-0 >95%
5g
$620.00 2024-04-20

2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acid 関連文献

2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acidに関する追加情報

Introduction to 2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic Acid (CAS No. 1858240-08-0)

2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acid, identified by its Chemical Abstracts Service (CAS) number 1858240-08-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by the presence of both aromatic and sulfonamide functional groups, which contribute to its unique chemical properties and potential biological activities. The structural framework of this molecule incorporates a butanoic acid backbone, modified by the substitution of a methylsulfonyl group and an aminobutyl side chain, further enhancing its molecular complexity and reactivity.

The significance of 2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acid lies in its potential applications as a key intermediate in the synthesis of novel therapeutic agents. The presence of the 3-methoxyphenyl moiety suggests possible interactions with biological targets such as enzymes and receptors, which are often modulated by methoxy-substituted aromatic compounds. This feature makes it a valuable candidate for further exploration in drug discovery programs aimed at addressing various therapeutic challenges.

In recent years, there has been growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their ability to act as inhibitors of enzymes and transporters, making them relevant in the treatment of infections, inflammation, and metabolic disorders. The incorporation of a methylsulfonyl group in 2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acid may enhance its binding affinity to target proteins, thereby improving its pharmacological efficacy. This structural feature has been widely studied in the context of developing new antibiotics and anti-inflammatory drugs.

Moreover, the butanoic acid moiety in this compound contributes to its solubility and bioavailability, which are critical factors in drug formulation. The carboxylic acid group can participate in hydrogen bonding interactions with biological molecules, facilitating its absorption and distribution within the body. These properties make it an attractive scaffold for designing molecules with enhanced pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have been performed using 2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acid as a lead molecule to identify potential binding sites on target proteins. These studies have revealed promising interactions with enzymes involved in signal transduction pathways, suggesting its potential as an inhibitor of diseases related to abnormal cell proliferation and inflammation.

The synthesis of 2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the methylsulfonyl group necessitates specialized reagents and catalysts to ensure high yield and purity. Researchers have explored various synthetic routes, including sulfonylation reactions followed by functional group transformations, to optimize the production process. These efforts have led to improved methodologies for synthesizing sulfonamide derivatives like this compound.

In the realm of medicinal chemistry, the exploration of novel scaffolds is essential for overcoming resistance mechanisms associated with existing drugs. The structural diversity offered by compounds like 2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acid provides a rich foundation for designing next-generation therapeutics. By leveraging computational tools and experimental techniques, scientists are able to rapidly screen large libraries of derivatives to identify molecules with enhanced potency and selectivity.

The potential applications of this compound extend beyond traditional pharmaceutical uses. Its unique chemical properties make it suitable for industrial applications as well, such as in the development of specialty chemicals and materials science research. The ability to modify its structure allows for tailoring its properties for specific industrial needs, opening up new avenues for innovation.

As research continues to uncover new biological targets and mechanisms, the demand for versatile intermediates like 2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acid is expected to grow. Collaborative efforts between academia and industry are crucial for translating laboratory discoveries into tangible therapeutic solutions. By combining expertise in organic synthesis, computational modeling, and biological testing, researchers can accelerate the development pipeline for novel drugs.

The future prospects for this compound are promising, with ongoing studies focusing on optimizing its synthetic pathways and exploring new biological activities. Advances in green chemistry principles may also contribute to more sustainable production methods, reducing environmental impact while maintaining high-quality standards. These efforts align with global initiatives aimed at promoting sustainable pharmaceutical manufacturing practices.

In conclusion,2-(3-Methoxyphenyl)(methylsulfonyl)aminobutanoic acid (CAS No. 1858240-08-0) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological applications. Its role as a key intermediate in drug discovery underscores its importance in addressing current therapeutic challenges. As scientific understanding evolves and new technologies emerge,this compound will continue to play a vital role in shaping the future of medicine.

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